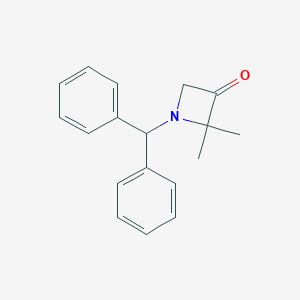![molecular formula C26H51ClN4O6 B178289 Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride CAS No. 173526-92-6](/img/structure/B178289.png)
Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is used as a reagent in various chemical reactions and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and facilitating various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride in laboratory experiments is its high purity and low toxicity. Additionally, its ability to form complexes with metal ions makes it a useful reagent in various chemical reactions. However, its high cost and limited availability can be a limitation for some research studies.
Future Directions
There are several future directions for the use of Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride in scientific research. One of the potential applications is in the development of new catalysts for chemical reactions. Additionally, its use in the preparation of radiolabeled compounds for imaging studies can be explored further. Furthermore, its potential as a therapeutic agent for the treatment of various diseases can also be investigated.
Synthesis Methods
The synthesis of Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride involves the reaction of tert-butyl 2-aminoacetate with 4,7-bis(2-bromoethyl)-1,4,7,10-tetraazacyclododecane-1,10-diacetic acid, followed by the reaction with sodium hydroxide and hydrochloric acid to obtain the final product. This synthesis method has been optimized to achieve a high yield of the product with minimal impurities.
Scientific Research Applications
Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride has been extensively used in scientific research as a reagent in various chemical reactions. It has been used in the synthesis of metal complexes, which have shown promising results in the field of catalysis and material science. Additionally, this compound has been used in the preparation of radiolabeled compounds for imaging studies.
properties
CAS RN |
173526-92-6 |
|---|---|
Product Name |
Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride |
Molecular Formula |
C26H51ClN4O6 |
Molecular Weight |
551.2 g/mol |
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C26H50N4O6.ClH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H |
InChI Key |
WIMNODORQPOLKC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Cl |
synonyms |
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-diMethylethyl) ester, Monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



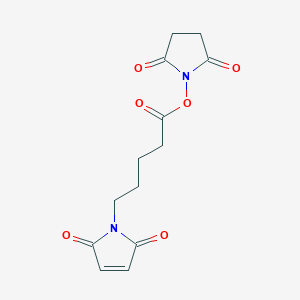

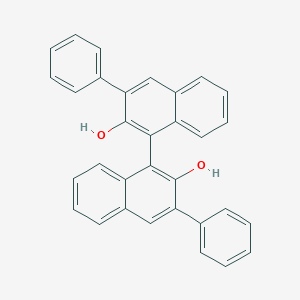
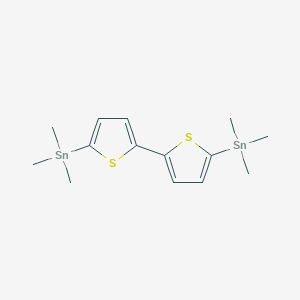

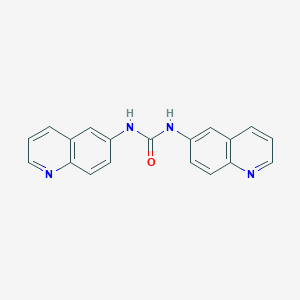
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
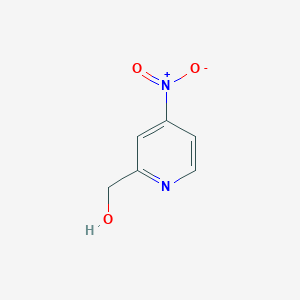
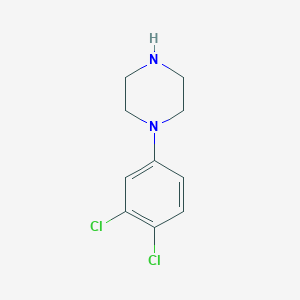
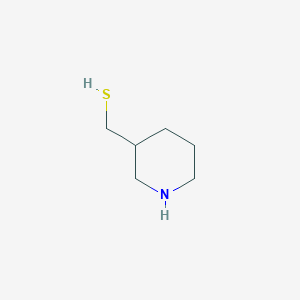
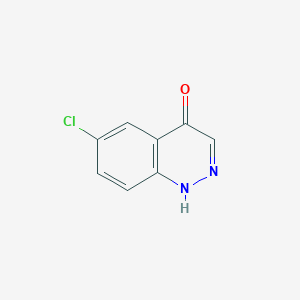
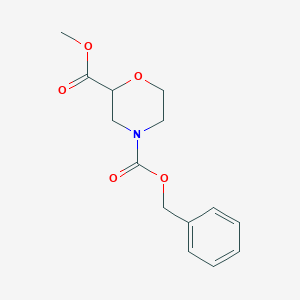
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
